molecular formula C9H18ClNO2 B2366692 trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride CAS No. 2305425-37-8

trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride

Cat. No.: B2366692
CAS No.: 2305425-37-8
M. Wt: 207.7
InChI Key: YCMKZNQQFRLCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride: is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a dimethylamino group and a carboxylic acid group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride typically involves the reaction of cyclohexanone with dimethylamine under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the carboxylic acid group, followed by conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions: trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

4-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-7(4-6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMKZNQQFRLCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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